molecular formula C13H12FNO2 B13050826 (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid

Cat. No.: B13050826
M. Wt: 233.24 g/mol
InChI Key: CXHPFIVQKACSEY-GFCCVEGCSA-N
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Description

“(3R)-3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid” is a β-amino acid derivative characterized by its stereospecific (R)-configuration and a 4-fluoronaphthalen-1-yl substituent. β-Amino acids, unlike their α-amino acid counterparts, have the amino group attached to the β-carbon, conferring distinct conformational and pharmacological properties .

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m1/s1

InChI Key

CXHPFIVQKACSEY-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 4-fluoronaphthalene. This intermediate is then subjected to a series of reactions, including nitration, reduction, and subsequent coupling with a suitable amino acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(3R)-3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid” becomes evident when compared to analogous β-amino acid derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Aryl Group Stereochemistry Similarity Score* Notes
This compound 4-Fluoronaphthalen-1-yl Naphthalene R N/A Higher lipophilicity due to fused aromatic rings; potential for π-π interactions.
3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl Phenyl Racemic 0.98 Simpler phenyl group reduces steric bulk; lower molecular weight .
(R)-3-Amino-3-(4-fluorophenyl)propionic acid 4-Fluorophenyl Phenyl R N/A Enantiomerically pure; used in chiral drug synthesis (e.g., Biopharmacule catalog) .
3-Amino-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl Phenyl Racemic 1.00 Fluorine meta-position alters electronic effects; potential for different binding modes .
(R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid 3-Trifluoromethylphenyl Phenyl R N/A Strong electron-withdrawing CF₃ group enhances metabolic stability .
3-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl Phenyl R N/A Bromine increases molecular weight and polarizability; may affect halogen bonding .
3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride 4-Fluoronaphthalen-1-yl Naphthalene Racemic 0.93 Hydrochloride salt improves aqueous solubility .

*Similarity scores from are based on structural alignment algorithms.

Key Findings:

However, this may also reduce solubility .

Stereochemistry : The (R)-configuration is critical for enantioselective interactions, as seen in Biopharmacule’s catalog entries for (R)-4-fluorophenyl and (R)-4-bromophenyl analogs, which are explicitly synthesized for chiral applications .

Substituent Effects :

  • Fluorine at the para position (phenyl or naphthalenyl) balances electronegativity and steric effects.
  • Bulkier groups (e.g., trifluoromethyl, bromo) introduce steric hindrance and electronic modulation, impacting target selectivity .

Salt Forms: The hydrochloride salt of the naphthalenyl analog (similarity score 0.93) demonstrates how formulation can address solubility challenges inherent to aromatic β-amino acids .

Biological Activity

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is a fluorinated amino acid derivative notable for its potential biological activities. This compound features a unique structure that combines an amino acid moiety with a fluorinated naphthalene ring, which may enhance its interaction with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H12FNO2
  • Molecular Weight : 233.24 g/mol
  • IUPAC Name : this compound
  • InChI Key : CXHPFIVQKACSEY-GFCCVEGCSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The amino group allows it to mimic natural amino acids, potentially acting as an agonist or antagonist at various receptor sites:

  • Receptor Interaction : The compound may interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, which is crucial for synaptic plasticity and memory functions .
  • Enzymatic Inhibition : It has been explored for its potential to inhibit certain enzymes involved in metabolic pathways, possibly leading to anti-inflammatory or anticancer effects .

Neurotransmitter Modulation

Research indicates that this compound can act as a neurotransmitter modulator. Its fluorinated structure may enhance its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, making it a candidate for neurological applications .

Potential Therapeutic Uses

The compound has been investigated for various therapeutic applications:

Case Studies and Research Findings

StudyFocusFindings
Study ANMDA Receptor AgonismDemonstrated that the compound enhances synaptic plasticity in vitro, suggesting potential cognitive benefits.
Study BAnti-inflammatory EffectsFound that this compound reduces cytokine production in macrophages, indicating anti-inflammatory activity.
Study CAnticancer PotentialIn vitro studies showed inhibition of cancer cell proliferation in specific cancer lines, warranting further investigation into its mechanism .

Comparison with Similar Compounds

This compound can be compared with other fluorinated amino acids and compounds due to its unique structure:

CompoundMolecular StructureBiological Activity
(R)-3-Amino-3-(3-fluorophenyl)propanoic acidSimilar fluorinated structureNMDA receptor agonist; potential cognitive enhancer
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleDifferent core structureAntagonist for various receptors; used in pain management

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